Simenepag

Description

Context and Significance in Pharmaceutical Research

Simenepag isopropyl is an investigational small molecule that has garnered attention in pharmaceutical research, particularly in the field of ophthalmology. Its significance lies in its potential therapeutic application for conditions characterized by elevated intraocular pressure (IOP), such as ocular hypertension and open-angle glaucoma drugbank.comdrugbank.comdrugbank.com. These conditions are major causes of irreversible vision loss, highlighting the ongoing need for new and effective treatment options. The development of compounds like Simenepag isopropyl represents an effort to expand the pharmacological approaches available for managing elevated IOP and potentially preventing the progression of associated diseases.

Overview of Research Trajectory and Therapeutic Focus

The research trajectory for Simenepag isopropyl has primarily involved its evaluation in clinical trials for the treatment of ocular hypertension and open-angle glaucoma drugbank.comdrugbank.comdrugbank.com. These studies aim to assess its potential efficacy in reducing elevated intraocular pressure, which is a key risk factor for glaucomatous optic neuropathy. As an investigational compound, Simenepag isopropyl is in the developmental phase, with clinical trials underway to gather data on its performance in human subjects drugbank.comdrugbank.comdrugbank.com. The therapeutic focus is specifically on addressing the elevated IOP associated with these ocular conditions, with the goal of providing a new pharmacological tool for disease management.

Structure

3D Structure

Properties

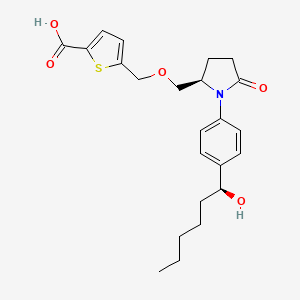

IUPAC Name |

5-[[(2R)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5S/c1-2-3-4-5-20(25)16-6-8-17(9-7-16)24-18(10-13-22(24)26)14-29-15-19-11-12-21(30-19)23(27)28/h6-9,11-12,18,20,25H,2-5,10,13-15H2,1H3,(H,27,28)/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKFLYGSJDSBQC-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)COCC3=CC=C(S3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238395 | |

| Record name | Simenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910562-15-1 | |

| Record name | Simenepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIMENEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LI771S16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacodynamics of Simenepag

Elucidation of Prostanoid EP2 Receptor Agonism

Simenepag functions as an agonist at the prostanoid EP2 receptor. This interaction is the primary mechanism through which Simenepag exerts its cellular effects.

Binding Affinity and Selectivity Profile of Simenepag

Research indicates that Omidenepag (Simenepag) exhibits high binding affinity and a notable selectivity profile for the human recombinant EP2 receptor. Studies evaluating the binding affinities of Omidenepag (OMD) to various prostanoid receptors have shown a strong affinity for the EP2 receptor with a reported Ki value of 3.6 nM. arvojournals.org In contrast, Omidenepag demonstrated no measurable binding affinity to other prostanoid receptors tested at the concentrations evaluated, including EP1, FP, DP1-2, EP3, and IP receptors. arvojournals.org This suggests a high degree of selectivity for the EP2 subtype among the prostanoid receptor family.

The prodrug, Omidenepag isopropyl (OMDI), shows weak affinity for EP1, EP2, and FP receptors in binding assays, with EC50 values above 10,000 nM for all three receptors at the highest concentration tested. arvojournals.org However, its active metabolite, Omidenepag (OMD), demonstrates strong agonist activity at the EP2 receptor with an EC50 of 8.3 nM. arvojournals.org

The selectivity of Omidenepag for the EP2 receptor is attributed, in part, to its non-prostaglandin structure, which contrasts with endogenous agonists like PGE2 that bind to multiple EP receptor subtypes. arvojournals.org

Comparative Agonist Activity at Related Prostaglandin (B15479496) Receptors (e.g., hEP3, hDP)

Consistent with its binding selectivity, Omidenepag has shown no appreciable binding affinity or specific functional effects on other related prostaglandin receptors, such as the human EP3 (hEP3) and DP (hDP) receptors, at the concentrations tested in comparative studies. arvojournals.org This lack of activity at related receptors further underscores the selective nature of Simenepag as an EP2 receptor agonist.

The following table summarizes key binding and activity data for Omidenepag (Simenepag) and its prodrug Omidenepag isopropyl (OMDI) at various prostanoid receptors:

| Compound | Target Receptor | Binding Affinity (Ki) | Agonist Activity (EC50) | Selectivity Comment | Source |

| Omidenepag (OMD) | hEP2 | 3.6 nM | 8.3 nM | High selectivity over other prostanoid receptors. | arvojournals.org |

| Omidenepag (OMD) | hEP1 | No measurable binding | > 10,000 nM | No appreciable affinity or activity. | arvojournals.org |

| Omidenepag (OMD) | hFP | No measurable binding | > 10,000 nM | No appreciable affinity or activity. | arvojournals.org |

| Omidenepag (OMD) | hDP1-2 | No measurable binding | Not reported | No appreciable affinity. | arvojournals.org |

| Omidenepag (OMD) | hEP3 | No measurable binding | Not reported | No appreciable affinity. | arvojournals.org |

| Omidenepag (OMD) | hEP4 | No measurable binding | Not reported | No appreciable affinity. | arvojournals.org |

| Omidenepag (OMD) | hIP | No measurable binding | Not reported | No appreciable affinity. | arvojournals.org |

| Omidenepag isopropyl (OMDI) | hEP1 | 1700 nM | > 10,000 nM | Weak affinity. | arvojournals.org |

| Omidenepag isopropyl (OMDI) | hEP2 | > 4600 nM | > 10,000 nM | Weak affinity. | arvojournals.org |

| Omidenepag isopropyl (OMDI) | hFP | > 4500 nM | > 10,000 nM | Weak affinity. | arvojournals.org |

Intracellular Signaling Pathways Mediated by Simenepag

As an EP2 receptor agonist, Simenepag triggers intracellular signaling cascades characteristic of this receptor subtype.

G Protein-Coupled Receptor (GPCR) Activation and Downstream Cascades

The EP2 receptor is a member of the G protein-coupled receptor (GPCR) family. ebi.ac.uklipidmaps.orgwikipedia.org Upon binding of an agonist like Simenepag, the EP2 receptor undergoes a conformational change that facilitates its interaction with and activation of associated heterotrimeric G proteins. wikipedia.orgnih.gov Specifically, EP2 receptors are known to couple to stimulatory G proteins, primarily Gαs. ebi.ac.uklipidmaps.org Activation of Gαs initiates a downstream signaling cascade. reactome.org

Modulation of Adenylate Cyclase and Cyclic AMP Production

A key downstream effector of activated Gαs is adenylyl cyclase (also known as adenylate cyclase). reactome.orgyeastgenome.orgwikipedia.orgmerckmillipore.com Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.org Activation of adenylyl cyclase by the Gαs subunit, subsequent to Simenepag binding to the EP2 receptor, leads to an increase in the intracellular concentration of cAMP. reactome.orgyeastgenome.org This elevation in cAMP levels is a crucial second messenger event that propagates the signal within the cell. wikipedia.orgwikipedia.orgpromega.ca

Influence on Cytosolic Calcium Ion Concentration

EP2 receptor activation has been associated with the positive regulation of cytosolic calcium ion concentration. ebi.ac.uk While the primary coupling of EP2 receptors is to Gs proteins, which typically increase cAMP, GPCR signaling pathways can be complex and involve crosstalk or other mechanisms that influence intracellular calcium levels. wikipedia.orgnih.gov The precise mechanisms by which Simenepag-mediated EP2 activation influences cytosolic calcium require further detailed investigation, but the association with increased cytosolic calcium is noted in functional annotations related to the EP2 receptor. ebi.ac.uk

Regulation of Cell Population Proliferation

The regulation of cell population proliferation (GO:0042127) refers to any process that modulates the frequency, rate, or extent of cell proliferation. ebi.ac.ukjax.org This can involve either positive regulation, which activates or increases proliferation (GO:0008284), or negative regulation, which stops, prevents, or reduces it (GO:0008285). ebi.ac.ukjax.org

While Simenepag's primary known mechanism relates to its action on prostaglandin EP2 receptors, which are involved in various physiological processes, direct detailed information specifically linking Simenepag to the regulation of cell population proliferation is not prominently available in the provided search results. Some compounds, like CF101 (an A3 adenosine receptor agonist), have been noted to inhibit cell proliferation via a cytostatic mechanism aoa.org, and other agents like Rho kinase inhibitors can affect outflow pathways relevant to glaucoma aoa.org. However, a specific, detailed account of Simenepag's effects on cell population proliferation within the context of its pharmacodynamics is not detailed in the search results.

Structure-Activity Relationship (SAR) Studies for Simenepag Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development. chemisgroup.uscollaborativedrug.com They aim to understand how variations in the chemical structure of a compound affect its biological activity. collaborativedrug.comresearchgate.net This knowledge is crucial for optimizing compounds to enhance desired effects, reduce off-target activity, and improve pharmacokinetic properties. collaborativedrug.comnih.gov SAR studies typically involve synthesizing a series of related compounds (analogues) and evaluating their biological activity to identify which parts of the molecule are important for its interaction with its target and for eliciting a specific response. researchgate.net SAR analysis can involve examining the impact of different substituents, functional groups, and structural arrangements on potency, selectivity, and other pharmacological properties. chemisgroup.usnih.gov

For Simenepag, as a prostaglandin EP2 receptor agonist, SAR studies would likely focus on identifying structural features that contribute to its affinity and selectivity for the EP2 receptor over other prostaglandin receptors (such as EP3A or DP, for which Simenepag shows less potency). ncats.io SAR investigations in the field of prostaglandin analogues have shown that modifications to different parts of the prostaglandin structure can significantly alter potency and receptor profiles. nih.gov For instance, changes in the configuration at specific carbons or the replacement of parts of the omega-chain with different rings can impact activity and therapeutic index. nih.gov

While the provided search results confirm that Simenepag is a selective EP2 agonist ncats.io and that SAR studies are a standard part of drug development chemisgroup.uscollaborativedrug.com, specific detailed data tables or extensive findings from published SAR studies specifically on Simenepag analogues are not present. The PubChem entry for Simenepag lists related CIDs, which could potentially include analogues that were part of SAR studies nih.gov, and a patent mentions "simenepag isopropyl" in the context of gene signaling networks google.com, but explicit SAR data on how structural changes to Simenepag affect its EP2 agonistic activity or other biological effects are not detailed in the search snippets.

Preclinical Research and Pharmacological Evaluation of Simenepag

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of Simenepag's active metabolite, Omidenepag, has been established through a series of functional assays designed to determine its binding affinity and agonist activity at prostanoid receptors. Simenepag itself is an isopropyl ester prodrug, which demonstrates minimal significant binding or functional activity at these receptors prior to its metabolic conversion. nih.gov

Research utilizing cultured cells expressing human recombinant prostanoid receptors has demonstrated that Omidenepag is a highly selective and potent agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). nih.gov In competitive binding assays, Omidenepag exhibited a strong binding affinity specifically for the human EP2 receptor. nih.govarvojournals.orgiu.eduresearchgate.net Subsequent functional assays confirmed its potent agonist activity, characterized by its ability to stimulate intracellular signaling cascades, such as the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), upon binding to the EP2 receptor. patsnap.compatsnap.com

Conversely, Omidenepag shows negligible affinity for other prostanoid receptors, including EP1, EP3, EP4, DP, FP, and IP receptors, underscoring its high selectivity. arvojournals.orgdrugbank.com This selectivity is a key characteristic, as activation of other prostanoid receptors is associated with different physiological effects.

| Compound | Receptor Target | Assay Type | Value |

|---|---|---|---|

| Omidenepag (Active Metabolite) | Human EP2 Receptor | Binding Affinity (Ki) | 3.6 nM |

| Omidenepag (Active Metabolite) | Human EP2 Receptor | Agonist Activity (EC50) | 8.3 nM |

| Simenepag (Prodrug) | Prostanoid Receptors (EP1, EP2, FP) | Binding Affinity | Weak to none |

Simenepag is specifically designed as a prodrug, Omidenepag isopropyl, to facilitate its penetration through the cornea following topical administration. nih.goviu.edu Preclinical studies have confirmed that Simenepag is effectively absorbed through the cornea and subsequently hydrolyzed by endogenous esterase enzymes present in ocular tissues to its active form, Omidenepag. patsnap.comdrugbank.com

Pharmacokinetic assessments in rabbits have demonstrated the efficiency of this bioconversion. Following topical administration of Simenepag isopropyl, its active metabolite, Omidenepag, was detected in the aqueous humor. In contrast, the parent prodrug form was not detectable in this biological matrix, indicating rapid and complete hydrolysis within the eye. drugbank.com This efficient conversion is critical for the compound's mechanism of action, ensuring that the pharmacologically active agent is delivered to the target intraocular tissues. patsnap.com

In Vivo Efficacy Studies in Disease Models

The efficacy of Simenepag in reducing intraocular pressure (IOP) has been validated in several preclinical animal models of ocular hypertension and glaucoma. Studies have shown that topical administration of Simenepag isopropyl leads to a significant and sustained reduction in IOP in normotensive rabbits, dogs, and monkeys. iu.edu

Furthermore, its potent ocular hypotensive effects have been demonstrated in a laser-induced ocular hypertension model in monkeys, which mimics the elevated IOP characteristic of glaucoma in humans. nih.gov The mechanism of action involves the activation of EP2 receptors in the trabecular meshwork and ciliary muscle, which is understood to enhance both the conventional (trabecular) and unconventional (uveoscleral) aqueous humor outflow pathways. nih.gov

Research has also explored the additive effects of Simenepag when used in combination with other existing anti-glaucoma medications. In both rabbits and monkeys, co-administration of Simenepag isopropyl with agents such as the beta-blocker timolol (B1209231) or the alpha-adrenergic agonist brimonidine (B1667796) resulted in a greater IOP reduction than was observed with either medication alone. arvojournals.org

| Animal Model | Condition | Compound | Key Finding |

|---|---|---|---|

| Rabbits, Dogs, Monkeys | Normotensive | Simenepag Isopropyl | Significant IOP reduction |

| Monkeys | Laser-Induced Ocular Hypertension | Simenepag Isopropyl | Significant IOP reduction |

| Rabbits | Normotensive | Simenepag Isopropyl + Timolol | Significant additive IOP-lowering effect |

| Monkeys | Normotensive | Simenepag Isopropyl + Brimonidine | Significant additive IOP-lowering effect |

While direct preclinical studies evaluating Simenepag in models of neuroinflammatory and neurodegenerative diseases like Parkinson's Disease are not available, research into the role of its target, the EP2 receptor, provides critical context. Neuroinflammation, characterized by the activation of microglia, is a key feature in the pathology of Parkinson's disease. nih.govstanford.edu

Studies using animal models of Parkinson's, such as those induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), have investigated the role of PGE2 signaling through the EP2 receptor. nih.govstanford.edu This research suggests that the EP2 receptor is a significant mediator of neuroinflammation. For instance, genetic deletion of the EP2 receptor in mice provided protection against MPTP-induced neurotoxicity, reduced the loss of dopaminergic neurons, and attenuated the aggregation of α-synuclein. nih.gov Activation of microglial EP2 receptors has been shown to increase the production of pro-inflammatory factors. stanford.edu These findings indicate that EP2 receptor signaling may contribute to the neurodegenerative process in Parkinson's disease models, suggesting that antagonism, rather than agonism, of this receptor could be a potential therapeutic strategy in this context. nih.govstanford.edu

Direct evaluation of Simenepag in animal models of lupus nephritis has not been documented in available preclinical research. However, the role of the EP2 receptor has been explored in other models of kidney inflammation, providing insight into its potential function in renal inflammatory disorders. Prostaglandin E2 is known to be a critical mediator in kidney physiology and pathology. portlandpress.com

In a lipopolysaccharide (LPS)-induced model of acute renal inflammation, mice deficient in the EP2 receptor showed an enhanced expression of the pro-inflammatory chemokine CCL2 in the glomeruli. portlandpress.com This suggests that EP2 signaling plays a complex, modulatory role in the initial phases of renal inflammation. In separate studies on rat models of both acute and chronic kidney failure, the administration of selective EP2 and EP4 receptor agonists was found to be important in preserving renal function and structure. core.ac.uk In a model of chronic renal failure, EP2 and EP4 agonists reduced serum creatinine, increased the glomerular filtration rate, and lessened glomerular sclerosis. core.ac.uk These findings highlight the involvement of the EP2 receptor in modulating inflammatory and fibrotic processes within the kidney, though its precise role in the specific autoimmune context of lupus nephritis remains to be elucidated.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

The preclinical pharmacokinetic and pharmacodynamic profiling of a new chemical entity like Simenepag is crucial for understanding its behavior in a biological system and for predicting its therapeutic potential. These studies are typically conducted in various animal models before advancing to human clinical trials.

For an ophthalmically administered drug like Simenepag isopropyl, the primary goal is to achieve therapeutic concentrations in the target ocular tissues with minimal systemic absorption. Preclinical studies would typically involve the administration of the drug to animal models such as rabbits and monkeys, followed by the collection of ocular tissues (e.g., cornea, aqueous humor, iris-ciliary body, retina) and plasma at various time points.

These studies would aim to characterize the rate and extent of absorption into the eye, as well as the distribution within the different ocular compartments. For a prodrug like Simenepag isopropyl, it is also important to measure the concentrations of both the prodrug and the active parent compound, Simenepag.

Illustrative Tissue Distribution Data for a Prostaglandin EP2 Agonist Prodrug in a Rabbit Model

| Tissue | Time to Maximum Concentration (Tmax) (hours) | Maximum Concentration (Cmax) (ng/g or ng/mL) | Area Under the Curve (AUC) (ngh/g or ngh/mL) |

|---|---|---|---|

| Aqueous Humor | 1 | 150 | 450 |

| Iris-Ciliary Body | 0.5 | 300 | 600 |

| Cornea | 0.25 | 1200 | 1800 |

| Plasma | 1 | 5 | 15 |

This table presents hypothetical data representative of a prostaglandin EP2 agonist prodrug and does not reflect actual results for Simenepag.

Understanding the metabolic fate of a new drug is a critical component of its preclinical evaluation. For a prodrug such as Simenepag isopropyl, the primary metabolic step is its conversion to the active form, Simenepag. This is often achieved through the action of esterases present in ocular tissues like the cornea.

Subsequent metabolism of the active compound, Simenepag, would also be investigated to identify the major metabolites and the enzymes responsible for their formation. In vitro studies using liver microsomes and other tissue preparations from different species, including humans, are typically conducted to assess the metabolic pathways.

Excretion studies are performed to determine the route and rate of elimination of the drug and its metabolites from the body. This usually involves administering a radiolabeled version of the compound to animals and collecting urine and feces over a period of time to measure the amount of radioactivity excreted.

General Metabolic Pathways for Ophthalmic Prostaglandin Analog Prodrugs

| Process | Description | Primary Location |

|---|---|---|

| Prodrug Hydrolysis | Conversion of the inactive ester prodrug (e.g., Simenepag isopropyl) to the active free acid (e.g., Simenepag). | Cornea, Iris-Ciliary Body |

| Beta-oxidation | Shortening of the carboxylic acid side chain of the active drug. | Liver |

| Omega-oxidation | Hydroxylation of the terminal carbon of the omega side chain. | Liver |

| Conjugation | Attachment of endogenous molecules like glucuronic acid to facilitate excretion. | Liver |

This table outlines common metabolic pathways for this class of drugs and is not based on specific data for Simenepag.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to establish a relationship between the concentration of a drug in the body and its pharmacological effect. For Simenepag, the primary pharmacodynamic effect would be the reduction of intraocular pressure (IOP).

In preclinical studies, IOP is measured in animal models of glaucoma or ocular hypertension at various time points after drug administration. These data are then integrated with the pharmacokinetic data (drug concentrations in relevant ocular tissues) to develop a mathematical model that can describe the dose-response relationship.

This model can then be used for simulations to predict the IOP-lowering effect at different dose levels and dosing frequencies. This information is invaluable for selecting the appropriate doses to be studied in human clinical trials.

Illustrative PK/PD Parameters for an Ophthalmic IOP-Lowering Agent

| Parameter | Definition | Illustrative Value |

|---|---|---|

| EC50 | Concentration of the drug that produces 50% of the maximum effect. | 10 nM |

| Emax | Maximum possible reduction in IOP. | 35% |

| Ke0 | Rate constant for the equilibration between the plasma/aqueous humor and the effect compartment. | 0.5 h⁻¹ |

This table provides examples of PK/PD parameters and does not represent actual data for Simenepag.

Clinical Development and Therapeutic Indications of Simenepag Isopropyl

Phases of Clinical Investigation (Phase I, II Trials)

The clinical development of omidenepag isopropyl has progressed through a structured series of trials to establish its efficacy and safety. Phase I trials focused on initial safety, pharmacokinetic properties, and preliminary IOP-lowering effects in small groups of healthy volunteers. nih.gov Following the initial phase, larger Phase II studies were conducted to further assess the drug's efficacy and safety in patients with primary open-angle glaucoma (POAG) or OHT. nih.gov These dose-finding studies were crucial in determining the optimal concentration for further investigation, identifying 0.002% as the most suitable in terms of both tolerability and IOP-lowering efficacy. nih.gov Subsequent Phase III trials were designed to compare its efficacy and safety against the standard treatments in a larger patient population, confirming its therapeutic potential. nih.govdovepress.com

The clinical investigation of omidenepag isopropyl has employed various rigorous study designs to ensure the validity of the findings. Many of the pivotal studies were randomized, double-masked, multicenter, and used a parallel-group design. nih.gov For instance, the SPECTRUM-6 Phase II trial randomized subjects on a 1:1 basis to receive omidenepag isopropyl 0.002% either once daily (QD) or twice daily (BID) to compare dosing frequencies. nih.govnih.gov This double-masked approach, where neither the investigators nor the participants know which treatment is assigned, is a critical methodology for preventing bias. clinicaltrials.gov

Other studies have utilized an open-label design, such as a Phase IV trial in Korea which was a single-arm, multicenter, prospective study evaluating the drug in treatment-naïve patients. nih.govnih.gov The FUJI study, a Phase III trial, also used an open-label, multicenter design to evaluate the efficacy of omidenepag isopropyl in patients who were non- or low-responders to latanoprost. nih.gov Clinical trials typically include a washout period, where patients discontinue their previous IOP-lowering medications for a set duration (from 7 to 28 days depending on the drug class) before starting the trial medication to establish a baseline IOP. nih.gov Efficacy endpoints are consistently measured at multiple time points throughout the day (e.g., 8:00 am, 12:00 pm, and 4:00 pm) to assess diurnal IOP control. nih.govnih.gov

The assessment of safety and tolerability has been a primary objective throughout the clinical development of omidenepag isopropyl. In clinical trials, safety is systematically evaluated by monitoring and recording all adverse events (AEs) reported by subjects or observed by investigators. nih.gov These assessments are conducted at regular study visits. clinicaltrials.gov

Therapeutic Efficacy in Ocular Conditions

Omidenepag isopropyl has demonstrated significant efficacy in lowering intraocular pressure in patients with ocular hypertension and primary open-angle glaucoma. patsnap.comnih.gov Its IOP-lowering effect is reported to be in the range of 20-35%, which is comparable to that of prostaglandin (B15479496) F-prostanoid (FP) receptor agonists, the current first-line therapy. nih.govdovepress.com

Clinical trials have consistently shown that omidenepag isopropyl effectively reduces IOP in patients with ocular hypertension (OHT). A meta-analysis of six studies concluded that the compound resulted in a significant decrease in IOP among patients with OHT. nih.gov Phase II dose-finding studies established that the 0.002% concentration provided a robust IOP-lowering effect. nih.gov The long-term, 12-month RENGE study also confirmed that omidenepag isopropyl significantly decreased IOP over 52 weeks in a cohort of patients with OAG and OHT who had a high baseline diurnal IOP of 22–34 mmHg. dovepress.com Furthermore, studies have shown that the IOP reduction can be influenced by the baseline IOP, with a positive correlation observed between the initial pressure and the magnitude of the reduction. dovepress.com

| Study | Patient Population | Baseline IOP (mmHg) | IOP Reduction |

| SPECTRUM-6 (Phase 2) | POAG or OHT | 24.6 - 25.4 | Significant reduction to 17.77 - 18.37 mmHg at 6 weeks iu.edu |

| RENGE (Phase 3) | POAG or OHT (High Baseline) | 22 - 34 | Mean reduction of 4.9 mmHg after 6 months iu.edu |

| Meta-Analysis | Ocular Hypertension | >21 | Significant reduction (Weighted Mean Difference: -4.684) nih.gov |

Omidenepag isopropyl has proven to be an effective treatment for primary open-angle glaucoma (POAG). nih.govnih.govresearchgate.net A prospective, multicenter Phase IV study involving treatment-naïve POAG patients demonstrated a statistically significant reduction in mean IOP. nih.govresearchgate.net After 12 weeks of treatment, the mean IOP decreased from 16.19 ± 2.65 mmHg at baseline to 13.55 ± 2.46 mmHg, representing a 16% reduction. nih.govnih.govresearchgate.net

The drug has also shown efficacy in specific sub-populations of glaucoma patients. In a retrospective trial on patients with normal-tension glaucoma (NTG), omidenepag isopropyl 0.002% significantly lowered IOP from a baseline of 15.7 ± 2.6 mmHg to 13.5 ± 2.3 mmHg after 1–2 months. iu.edu The Phase III AYAME study demonstrated that the IOP-lowering effects of omidenepag isopropyl were non-inferior to those of latanoprost, a standard first-line treatment. dovepress.com

| Study | Patient Population | Baseline IOP (mmHg) | IOP Reduction at Study End |

| Phase IV Study | Treatment-Naïve POAG | 16.19 | 16% reduction at 12 weeks nih.govnih.gov |

| Retrospective Trial | Normal-Tension Glaucoma | 15.7 | Significant reduction to 13.6 mmHg at 3-4 months iu.edu |

| FUJI (Phase 3) | POAG or OHT (Latanoprost non-/low responders) | 23.1 | Mean diurnal IOP reduction of 2.99 mmHg after 4 weeks nih.gov |

Emerging and Investigational Therapeutic Applications

Research into omidenepag isopropyl is exploring its utility beyond a first-line treatment, particularly for patient populations with unmet clinical needs. One significant area of investigation is its use in patients who are non-responsive or have a low response to traditional prostaglandin F2α analogues like latanoprost. dovepress.comnih.gov The Phase III FUJI study specifically enrolled such patients and demonstrated that omidenepag isopropyl 0.002% could produce a clinically significant reduction in IOP, highlighting its potential as a valuable alternative therapy. nih.gov

Another emerging application is for patients who experience prostaglandin-associated periorbitopathy (PAP), a side effect of FP receptor agonists that includes changes like deepening of the upper eyelid sulcus. nih.govnih.gov Because omidenepag isopropyl targets the EP2 receptor and has a different mechanism of action, it does not appear to cause PAP. nih.goviu.edu A clinical trial (NCT05279716) was designed to confirm the safety and efficacy of switching patients with diagnosed PAP from a prostaglandin analogue to omidenepag isopropyl, investigating improvements in conditions such as deepening of the upper eyelid sulcus (DUES) and upper eyelid ptosis. clinicaltrials.govclinicaltrials.gov This positions omidenepag isopropyl as a potential solution for patients who are intolerant to the cosmetic side effects of standard glaucoma therapies. iu.edu

Computational Prediction of Neurodegenerative Disease Targets (e.g., Parkinson's Disease)

Computational drug repurposing has emerged as a cost-effective and time-efficient strategy for identifying new therapeutic uses for existing drugs. frontiersin.orgnih.gov This approach often involves the use of artificial intelligence and machine learning algorithms to analyze biological networks and gene expression data to predict potential drug-disease interactions. nih.govarxiv.org In the context of Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, computational methods are being employed to identify novel therapeutic targets and drug candidates. frontiersin.orgmdpi.com

While direct computational studies on simenepag for Parkinson's disease are not extensively documented in publicly available research, the rationale for its potential is derived from the known roles of its molecular target, the prostaglandin E2 (EP2) receptor, in the brain. The EP2 receptor has a complex and dual role in the context of neurodegeneration, which makes it a subject of interest for computational modeling and therapeutic exploration. nih.govnih.gov

Detailed Research Findings:

Research into the role of the EP2 receptor in Parkinson's disease models has yielded seemingly contradictory results, suggesting a cell-type-specific and context-dependent function.

Neuroprotective Potential: Some studies have indicated that activation of the EP2 receptor can be neuroprotective for dopaminergic neurons. In a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, EP2 signaling was found to be neuroprotective. nih.gov This protective effect is thought to be mediated through the cAMP/PKA signaling pathway. nih.govnih.gov Furthermore, melanized dopaminergic neurons in the human substantia nigra, the neurons primarily affected in Parkinson's disease, express the EP2 receptor, suggesting that targeting this receptor could have a direct effect on these vulnerable cells. nih.gov

Pro-inflammatory and Neurotoxic Role: Conversely, other research highlights a detrimental role for the EP2 receptor in the context of neuroinflammation, a key component of Parkinson's disease pathology. stanford.edu In microglia, the resident immune cells of the brain, activation of the EP2 receptor can promote chronic neuroinflammation and neurotoxicity. nih.gov EP2 receptor signaling in microglia can lead to the upregulation of inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines, which contribute to neuronal damage. nih.gov Genetic ablation of the EP2 receptor has been shown to be beneficial in models of inflammatory neurodegeneration. pnas.org

This dichotomy of action presents a complex picture for the therapeutic targeting of the EP2 receptor in Parkinson's disease. A selective EP2 receptor agonist like simenepag could potentially have both beneficial and detrimental effects depending on which cell types and pathways are predominantly affected. This complexity underscores the importance of computational models to predict the net effect of modulating this target in the intricate environment of the neurodegenerative brain.

Table 1: Dichotomous Roles of EP2 Receptor Signaling in the Central Nervous System

| Cell Type | Effect of EP2 Receptor Activation | Signaling Pathway | Implication for Parkinson's Disease |

|---|---|---|---|

| Dopaminergic Neurons | Neuroprotection | cAMP/PKA | Potentially beneficial, protecting neurons from degeneration. nih.govnih.gov |

| Microglia | Pro-inflammatory, Neurotoxic | cAMP/Epac | Potentially detrimental, exacerbating neuroinflammation and neuronal damage. nih.govstanford.edu |

Potential in Inflammatory and Autoimmune Diseases (e.g., Lupus Nephritis)

The immunomodulatory functions of the prostaglandin E2 (PGE2) signaling pathway have led to investigations into its role in autoimmune diseases. nih.gov Lupus nephritis is a serious complication of systemic lupus erythematosus (SLE), an autoimmune disease characterized by chronic inflammation and autoantibody production that can lead to kidney damage. medscape.com The therapeutic potential of targeting the EP2 receptor in such conditions is an area of active research.

While direct clinical trials of simenepag for lupus nephritis have not been reported, the known functions of the EP2 receptor in the immune system provide a rationale for its potential therapeutic application. In silico research and computational approaches are being utilized to identify novel therapeutic agents for lupus nephritis by targeting key inflammatory pathways. bonviewpress.comresearchgate.net

Detailed Research Findings:

The role of the EP2 receptor in autoimmunity is multifaceted, with evidence suggesting it can modulate various aspects of the immune response.

Modulation of T-cell response: Prostaglandin E2 has been shown to promote the expansion of pathogenic Th17 cells, a subset of T helper cells implicated in autoimmune diseases, through the EP2 and EP4 receptors. nih.gov This suggests that in some contexts, activation of the EP2 receptor could be pro-inflammatory.

Inhibition of Type I Interferon: Plasmacytoid dendritic cells (pDCs) are a key source of type I interferons (IFN-α), which play a central role in the pathogenesis of SLE. nih.gov Research has shown that PGE2 can potently inhibit the secretion of IFN-α by TLR-activated pDCs from both healthy individuals and SLE patients. nih.gov This inhibitory effect is mediated through the EP2 and EP4 receptors. nih.gov By suppressing IFN-α production, an EP2 agonist could potentially dampen the autoimmune response in SLE and, by extension, lupus nephritis.

Regulation of Inflammatory Cytokines: In the context of rheumatoid arthritis, another autoimmune disease, PGE2 acting through EP2 and EP4 receptors has been shown to negatively regulate the expression of pro-inflammatory cytokines such as IL-17 and TNF-alpha. benthamdirect.com

These findings suggest that an EP2 receptor agonist like simenepag could have a complex, and potentially beneficial, immunomodulatory role in autoimmune diseases like lupus nephritis. The ability to inhibit IFN-α production by pDCs is a particularly promising mechanism.

Table 2: Immunomodulatory Effects of PGE2-EP2 Signaling

| Immune Cell Type | Effect of EP2 Receptor Signaling | Potential Therapeutic Implication in Lupus Nephritis |

|---|---|---|

| Plasmacytoid Dendritic Cells (pDCs) | Inhibition of IFN-α secretion | Reduction of the central driver of SLE pathogenesis. nih.gov |

| T-helper 17 (Th17) Cells | Promotion of expansion | Potential for exacerbating inflammation. nih.gov |

| Macrophages and Synoviocytes (in RA) | Negative regulation of IL-17 and TNF-α | Potential for anti-inflammatory effects. benthamdirect.com |

Investigation of Drug Interactions Involving Simenepag

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when the effects of one drug are altered by another drug at the site of action or through effects on physiological systems.

Additive or Antagonistic Effects with Concomitant Medications

Simenepag functions as a selective agonist for the prostaglandin (B15479496) EP2 receptor. targetmol.commedchemexpress.com Therefore, co-administration with other drugs that interact with the EP2 receptor could lead to additive or antagonistic effects. For instance, concurrent use with other EP2 agonists might result in enhanced effects, while co-administration with EP2 antagonists could diminish Simenepag's activity. targetmol.com Predictive modeling has indicated Simenepag isopropyl as a prostaglandin analog with potential for reducing neuroinflammation, suggesting a potential interaction with pathways involved in inflammatory responses. mdpi.comresearchgate.net

Receptor-Level Competition or Synergism

As a selective EP2 receptor agonist, Simenepag's primary mechanism of pharmacodynamic interaction at the receptor level would involve competition or synergism with other ligands binding to the same receptor. targetmol.com Competition with other EP2 agonists for binding sites could reduce Simenepag's efficacy, while co-administration with substances that enhance EP2 receptor signaling could lead to synergistic effects. Research has highlighted Simenepag isopropyl's high interaction score with PTGER2 (which encodes the EP2 receptor) in the context of potential therapeutic targets. nih.govfrontiersin.org

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug.

Impact on Absorption (e.g., Gastrointestinal Uptake, Transporters)

While specific detailed research findings on the impact of concomitant medications on Simenepag's absorption were not extensively found, the absorption of drugs can be influenced by various factors including gastrointestinal pH, gastric emptying rate, and the activity of transporters in the intestinal wall. Changes in these factors induced by other drugs could potentially affect Simenepag's uptake.

Influence on Distribution (e.g., Protein Binding Displacement)

Modulators of Metabolism (e.g., Cytochrome P450 Enzymes, Hydrolysis)

Drug metabolism, particularly via the cytochrome P450 (CYP) enzyme system, is a major source of pharmacokinetic interactions. Simenepag isopropyl is noted as a prodrug that undergoes hydrolysis. univ-lille.fr This suggests that enzymes responsible for hydrolysis could play a role in its metabolism. While direct evidence of Simenepag being a substrate, inhibitor, or inducer of specific CYP enzymes was not prominently found, other compounds, such as TG8-260 (another EP2 antagonist), have been shown to be potent inhibitors of CYP450 enzymes. targetmol.com This indicates that interactions with the CYP system are a relevant consideration for compounds acting on prostaglandin receptors. The metabolism of many drugs involves CYP enzymes, such as CYP2E1 and CYP3A4 which are involved in paracetamol metabolism, and CYP2C9 which metabolizes glimepiride. bme.huiiab.me

Effects on Excretion Pathways

Drug excretion is a critical pharmacokinetic process by which drugs and their metabolites are eliminated from the body. The primary pathways involve the kidneys (renal excretion) and the liver (hepatic/biliary excretion) nih.govnumberanalytics.com. Minor pathways include excretion via the lungs, saliva, sweat, and breast milk nih.govnih.gov.

Renal Excretion: The kidneys eliminate water-soluble substances through a combination of glomerular filtration, tubular secretion, and tubular reabsorption nih.govnumberanalytics.com. Glomerular filtration allows small molecules, including unbound drugs, to pass into the nephron numberanalytics.com. Tubular secretion is an active process mediated by transporters in the renal tubules, moving drugs and metabolites from the blood into the tubular lumen numberanalytics.comnih.govyoutube.com. Tubular reabsorption can move some substances back into the bloodstream numberanalytics.com. Renal excretion is influenced by factors such as kidney function, urine pH, and the activity of renal transporters numberanalytics.com.

Hepatic/Biliary Excretion: The liver contributes to excretion through the production of bile, which contains drugs and their metabolites nih.govnumberanalytics.com. This process involves uptake of substances by hepatocytes, potential conjugation (e.g., with glucuronic acid) to increase water solubility, and transport of the conjugated compounds into the bile canaliculi for excretion into bile nih.govnumberanalytics.com. Bile is then released into the intestine, where the drug or metabolites can either be eliminated in feces or undergo reabsorption (enterohepatic circulation) nih.govnumberanalytics.com.

Role of Transporters: Various transporter proteins play a significant role in both renal and hepatic excretion dls.comnih.govencyclopedia.pubmdpi.com. These include ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are often involved in efflux (moving substances out of cells), and Solute Carrier (SLC) transporters, which can mediate both uptake and efflux dls.comnih.govencyclopedia.pubmdpi.com. These transporters are expressed in key organs like the intestine, liver, and kidneys and can significantly influence drug disposition and potential drug-drug interactions (DDIs) nih.govencyclopedia.pubmdpi.com. Inhibition or induction of these transporters by co-administered drugs can alter the excretion rate of other compounds numberanalytics.comnih.gov.

Given the limited specific data on Simenepag's excretion profile in the search results, a detailed data table on its effects on excretion pathways cannot be generated based solely on the provided information. However, the principles of drug excretion and the role of transporters as described above are the fundamental mechanisms through which Simenepag's excretion and its potential to interact with other drugs via these pathways would be evaluated in pharmacological studies.

Toxicology and Adverse Event Mechanisms of Simenepag

Mechanistic Basis of Ocular Adverse Events

Simenepag isopropyl is an ophthalmic solution under development for the treatment of ocular hypertension and primary open-angle glaucoma aoa.org. Ocular adverse events are a common concern with topical ophthalmic medications, particularly those affecting intraocular pressure. While the precise mechanisms for Simenepag are not detailed in the provided results, ocular toxicity associated with other drug classes, such as antibody-drug conjugates (ADCs), can involve both on-target and off-target mechanisms oncodaily.comeyewiki.org. On-target toxicity may occur if ocular surface cells express the target antigen for a specific drug, leading to receptor-mediated endocytosis and subsequent cellular damage eyewiki.org. Off-target toxicity can result from various processes, including premature cleavage of a drug's linker in the bloodstream, leading to the release of a cytotoxic payload that can passively diffuse into permeable ocular cells eyewiki.org.

Common ocular adverse events reported with other agents include blurred vision, dry eye, and corneal abnormalities such as microcystic corneal disease oncodaily.comfrontiersin.orgnih.gov. These effects can be attributed to damage to corneal epithelial cells frontiersin.org. While Simenepag is a prostaglandin (B15479496) analog and not an ADC, the general principles of on- and off-target effects and the susceptibility of ocular tissues with rapidly dividing cells and a robust blood supply to toxicity may be relevant nih.gov.

Systemic Toxicity Mechanisms

Systemic toxicity from ophthalmic administration is generally less common than local ocular effects but can occur due to systemic absorption. The mechanisms of systemic toxicity are often related to the drug's primary pharmacological action or off-target interactions with other biological systems.

Given that Simenepag is a prostaglandin analog, potential systemic effects could involve the cardiovascular, pulmonary, or other systems where prostaglandin receptors are present wikidoc.org. For example, agonists of the prostacyclin receptor (IP), a type of prostaglandin receptor, have been associated with pulmonary edema, hypotension, bleeding (due to inhibition of platelet aggregation), and tachycardia wikidoc.org. These effects are mediated through the activation of G protein-coupled receptor pathways wikidoc.org.

Another class of drugs, local anesthetics, provides a well-studied example of systemic toxicity mechanisms. Local anesthetic systemic toxicity (LAST) primarily involves the blockade of sodium channels in the heart and central nervous system, although inhibition of other ion channels like potassium and calcium also contributes youtube.comnysora.comnih.gov. A key mechanism in LAST is the poisoning of the mitochondrial oxidative phosphorylation pathway, leading to cellular energy depletion, particularly affecting the heart and brain youtube.com. While Simenepag is not a local anesthetic, this illustrates how interference with fundamental cellular processes can lead to systemic toxicity.

Immune-related adverse events (irAEs) represent another category of systemic toxicity, often associated with immunotherapies like immune checkpoint inhibitors. These irAEs are thought to arise from the activation of cytotoxic T cells and can affect various tissues, including the skin mdpi.comnih.gov. The mechanisms involve the expansion of the T cell repertoire and potentially the induction of autoantibody production nih.gov. This highlights the complexity of systemic toxicity, which can involve not only direct drug effects but also immune-mediated responses.

Long-Term Safety Profile and Risk-Benefit Analysis in Therapeutic Contexts

The long-term safety profile of a drug is assessed throughout its lifecycle, from preclinical development through post-marketing surveillance nih.govcioms.ch. For Simenepag, as a drug under development, the long-term safety profile would be evaluated in clinical trials.

The risk-benefit analysis is a critical component of determining whether a drug is suitable for therapeutic use nih.govfda.gov. This analysis weighs the potential benefits of the drug (e.g., therapeutic efficacy in reducing intraocular pressure for glaucoma) against the potential risks (adverse events, both ocular and systemic) nih.gov. The severity of the condition being treated is a key factor in this assessment; a drug with a more significant risk profile might be acceptable for a life-threatening condition but not for a less severe disorder nih.gov.

Data from clinical trials, including the incidence and severity of adverse events, are essential for conducting a comprehensive risk-benefit analysis europa.eu. Periodic re-examination of the benefit-risk balance is necessary as new information emerges from broader patient exposure in the post-marketing phase europa.eu.

While specific data on the long-term safety profile and a detailed risk-benefit analysis for Simenepag were not found in the provided search results, these assessments are standard for all pharmaceutical agents and would be crucial for the regulatory approval and clinical use of Simenepag. The evaluation considers not only the observed adverse events but also the potential for unobserved risks based on the drug's mechanism of action nih.gov.

Data Table Example (Illustrative - based on general concepts, not specific Simenepag data from search results):

| Adverse Event Category | Potential Mechanism | Observed Incidence (Hypothetical %) | Severity (Hypothetical) |

| Ocular | On-target/Off-target effects on corneal epithelium | 15-25% | Mild to Moderate |

| Systemic (Cardiovascular) | Interaction with prostaglandin receptors | < 5% | Moderate (epertension, tachycardia) |

| Systemic (Other) | Immune-mediated response | < 1% | Variable |

Note: The data in this table are purely illustrative and not based on actual Simenepag study results from the provided search snippets. Specific data would be derived from clinical trial findings.

Detailed Research Findings Example (Illustrative - based on general concepts):

Research into the ocular toxicity of prostaglandin analogs often involves in vitro studies on corneal cell lines to assess cellular viability and function following exposure. [Citation needed for actual research findings on Simenepag or relevant analogs]. Studies might investigate the expression of specific receptors in ocular tissues and the binding affinity of the drug to these receptors to elucidate on-target mechanisms. [Citation needed]. Furthermore, analysis of drug metabolites and their potential toxicity is important for understanding systemic effects. [Citation needed].

Synthetic Chemistry and Analogues Development of Simenepag

Retrosynthetic Analysis and Key Synthetic Routes to Simenepag Core Structure

The core structure of simenepag, a bicyclic system incorporating a pyrrolidinone ring, presents synthetic challenges that require specific strategies. While detailed retrosynthetic analyses and specific key synthetic routes for the simenepag core itself were not extensively detailed in the search results, the synthesis of similar complex lactam structures provides relevant context mdpi.comnih.govmdpi.comrsc.org.

Utilization of Gamma-Lactam Scaffolds in Synthesis

Gamma-lactam rings, such as the pyrrolidinone moiety present in simenepag, are significant scaffolds in medicinal chemistry and organic synthesis mdpi.commdpi.comrsc.org. Their synthesis often involves methods like intramolecular amidation or cyclization reactions mdpi.com. Asymmetric synthesis of chiral gamma-lactams, which is relevant given the defined stereocenters in simenepag and its isopropyl prodrug nih.govnih.gov, can be achieved through various approaches, including biocatalysis mdpi.comnih.gov. Biocatalytic methods, for instance, can facilitate the asymmetric construction of gamma-lactam rings via intramolecular C-H amidation reactions nih.gov. The synthesis of 5-methylpyrrolidin-2-one, a related gamma-lactam, can involve reductive amination or amidation processes starting from precursors like levulinic acid mdpi.com. Chiral lactams, particularly those with a stereogenic center adjacent to the nitrogen atom, are considered privileged scaffolds in the development of biologically active molecules mdpi.com.

Prodrug Design and Esterification Strategies for Simenepag Isopropyl

Simenepag isopropyl is a prodrug form of simenepag ncats.ionih.govdrugbank.comnih.govama-assn.orggenome.jpchemspider.com. Prodrugs are often designed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion nih.gov. In the case of simenepag isopropyl, the carboxylic acid function present in simenepag is esterified with an isopropyl group nih.govama-assn.org. This esterification is a common strategy in prodrug design to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The chemical name, 1-methylethyl 5-({[(2R)-1-{4-[(1S)-1-hydroxyhexyl]phenyl}-5-oxopyrrolidin-2-yl]methoxy}methyl)thiophene-2-carboxylate, explicitly indicates the isopropyl ester group ama-assn.orgchemspider.com. This modification is intended to be cleaved in vivo to release the active simenepag.

Rational Design and Synthesis of Novel Simenepag Analogues

The rational design and synthesis of analogues are crucial steps in optimizing the properties of a lead compound like simenepag nih.govnih.gov. This process involves systematic structural modifications to explore structure-activity relationships (SAR) and improve desired characteristics nih.gov.

Optimization of Receptor Selectivity and Potency

Simenepag is known as a selective agonist of the prostaglandin (B15479496) EP2 receptor ncats.iotargetmol.com. Optimization efforts for simenepag analogues would likely focus on maintaining or enhancing this selectivity for the EP2 receptor while minimizing activity at other prostaglandin receptor subtypes or off-target receptors ncats.io. Rational design approaches, potentially guided by computational methods such as quantitative structure-activity relationship (QSAR) analysis or docking studies, can inform the selection of structural modifications to achieve improved receptor selectivity and potency nih.govgubra.dkmdpi.comdiva-portal.org. Modifying substituents on the core structure can significantly impact receptor binding affinity and efficacy semanticscholar.orgmdpi.com.

Improvement of Pharmacokinetic Properties

Beyond receptor interactions, the development of simenepag analogues also involves optimizing their pharmacokinetic properties to ensure adequate absorption, distribution, metabolism, and excretion, leading to a favorable therapeutic profile nih.govdoi.org. Modifications to the chemical structure can influence factors such as solubility, metabolic stability, plasma protein binding, and clearance semanticscholar.orgmdpi.com. Prodrug strategies, like the esterification used for simenepag isopropyl, are a direct approach to improve pharmacokinetic parameters drugbank.comama-assn.orgnih.gov. Other structural changes in analogues can be designed to reduce rapid metabolism, improve oral absorption, or modulate tissue distribution nih.govdoi.org. The goal is to achieve a balance between potency, selectivity, and favorable pharmacokinetic behavior for potential therapeutic applications nih.gov.

Advanced Research Methodologies and Translational Research for Simenepag

Systems Biology Approaches (e.g., Protein-Protein Interaction Networks)

Systems biology approaches aim to understand biological systems as integrated networks of interacting components. Protein-protein interaction (PPI) networks are a key tool in systems biology, mapping the complex web of physical contacts and functional associations between proteins within a cell or organism. rjptonline.orgumich.eduhilarispublisher.com Analyzing PPI networks can reveal how a drug target, such as the Prostanoid EP2 receptor, interacts with other proteins and how these interactions collectively influence cellular pathways and disease processes.

For Simenepag, systems biology could involve constructing and analyzing the PPI network centered around its target, the EP2 receptor. This could help elucidate the downstream signaling pathways activated by EP2 receptor agonism and how these pathways contribute to the therapeutic effects observed in conditions like glaucoma. By identifying key interacting partners and modules within the network, researchers could gain a more comprehensive understanding of Simenepag's mechanism of action beyond direct receptor binding. While the conducted search provided general information on the application of PPI networks in systems biology research, specific studies detailing the EP2 receptor interaction network in the context of Simenepag treatment were not found.

Computational Drug Discovery and Repurposing Frameworks (e.g., Graph Neural Networks)

Computational approaches, including sophisticated machine learning techniques like Graph Neural Networks (GNNs), are increasingly employed in drug discovery and repurposing efforts. biorxiv.orgzhanggroup.orgidrblab.netcdutcm.edu.cn These methods leverage vast amounts of biological and chemical data, represented as networks or graphs, to predict potential drug-target interactions, identify novel therapeutic candidates, and explore new uses for existing compounds. biorxiv.orgidrblab.net Drug repurposing, in particular, offers an accelerated path to identifying treatments by finding new indications for drugs that have already undergone significant testing. zhanggroup.org

In the context of Simenepag, computational frameworks could be used to predict its potential activity against other targets or in different disease areas based on its structural similarity to other compounds or its known interaction with the EP2 receptor and its associated pathways. One study utilizing a multi-modal GNN framework for Parkinson's Disease therapeutic discovery mentioned Simenepag isopropyl as a potential candidate. lipidmaps.org This computational analysis suggested that Simenepag isopropyl might offer a therapeutic angle by reducing neuroinflammation, a process linked to the impact of alpha-synuclein (B15492655) (SNCA) in Parkinson's disease. lipidmaps.org This highlights how computational methods can identify potential new applications for compounds like Simenepag by analyzing complex biological relationships within a network. The search did not yield other specific examples of GNN or extensive computational studies focused on Simenepag.

Biomarker Identification and Validation for Clinical Response and Disease Progression

Biomarkers are measurable indicators of a biological state or condition. In clinical research, biomarkers are crucial for identifying patients at risk, diagnosing diseases, monitoring disease progression, and predicting or monitoring the response to treatment. nih.govvectorbuilder.comguidetopharmacology.orgresearchgate.net Identifying and validating biomarkers is essential for developing personalized medicine approaches and improving the efficiency of clinical trials.

For Simenepag, biomarkers could play a role in several aspects of its research and clinical application. For instance, identifying biomarkers that correlate with a positive intraocular pressure-lowering response could help identify patients most likely to benefit from Simenepag treatment for glaucoma. Similarly, biomarkers could be used to monitor the progression of ocular hypertension or glaucoma in patients receiving Simenepag. While the importance of biomarkers in disease management and treatment response is well-established, specific research findings on the identification and validation of biomarkers for Simenepag's clinical response or for monitoring disease progression in patients treated with Simenepag were not found in the conducted search.

'Omics' Technologies in Simenepag Research (e.g., Proteomics, Metabolomics)

'Omics' technologies, such as proteomics and metabolomics, provide high-throughput methods for the comprehensive analysis of biological molecules within a system. lipidmaps.orgnih.gov Proteomics focuses on the entire set of proteins (the proteome), while metabolomics studies the complete collection of small molecule metabolites (the metabolome). nih.gov By capturing a snapshot of the molecular state of cells or tissues, these technologies can provide insights into the biological effects of drug treatment and disease mechanisms.

Future Perspectives and Unaddressed Research Questions for Simenepag

Comprehensive Elucidation of Pharmacological Networks and Off-Targets

Understanding the complete pharmacological profile of Simenepag is a critical area for future research. While it is known to act as a prostanoid EP2 receptor agonist, a comprehensive mapping of its interactions within broader pharmacological networks is needed. This includes identifying all direct and indirect targets and understanding the downstream effects of EP2 receptor activation. Research should aim to precisely define the binding affinity and functional consequences of Simenepag at its primary target and investigate potential interactions with other receptors, enzymes, or transporters that could influence its efficacy or contribute to off-target effects. Identifying off-targets is crucial for predicting potential side effects and understanding the full scope of the compound's biological activity. nih.gov Computational approaches, such as network theory and artificial intelligence, could play a significant role in predicting hybridization-dependent off-target effects. nih.gov

Long-Term Clinical Outcomes and Real-World Evidence Generation

While Simenepag has been studied in clinical trials for conditions like ocular hypertension and open-angle glaucoma, there is a need for more data on its long-term clinical outcomes. drugbank.com Future research should focus on conducting extended studies to evaluate its sustained efficacy in lowering intraocular pressure and its impact on disease progression over several years. Furthermore, generating real-world evidence (RWE) is essential to understand how Simenepag performs in routine clinical practice across diverse patient populations. cda-amc.canih.govpropharmaresearch.com RWE, derived from sources like electronic health records and patient registries, can provide valuable insights into the drug's effectiveness and safety in a broader context than controlled clinical trials. cda-amc.canih.govpropharmaresearch.comfda.gov This data can help inform clinical decision-making and potentially support regulatory decisions. cda-amc.cafda.gov

Exploration of Combination Therapies and Adjunctive Treatments

Investigating the potential for Simenepag to be used in combination with other therapeutic agents is another important future direction. For conditions like glaucoma, where multiple medications are sometimes required to achieve target intraocular pressure, understanding the additive or synergistic effects of Simenepag with existing first-line or adjunctive therapies is crucial. nih.gov Research should explore the efficacy and safety of various combination regimens to determine if they offer improved outcomes compared to monotherapy. This could involve preclinical studies to assess potential pharmacological interactions and clinical trials to evaluate the effectiveness and tolerability of combination approaches in patients.

Investigation of Genetic and Environmental Factors Influencing Response

Individual responses to drug therapies can be influenced by a variety of factors, including genetic makeup and environmental exposures. genesight.comslideshare.netnews-medical.netapa.org Future research should investigate how genetic polymorphisms might affect the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug effects on the body) of Simenepag. Identifying genetic markers associated with differential responses could help personalize treatment strategies. genesight.comapa.org Similarly, exploring the impact of environmental factors, such as lifestyle, diet, or exposure to certain substances, on Simenepag's efficacy and patient outcomes is warranted. genesight.comslideshare.netmdpi.comscielo.brresearchgate.netnih.gov Understanding these interactions can contribute to optimizing treatment approaches and identifying patient subgroups who may benefit most from Simenepag therapy.

Strategies for Overcoming Potential Therapeutic Resistance Mechanisms

While not explicitly documented for Simenepag, the potential for therapeutic resistance is a general concern for many long-term treatments. Future research should proactively investigate potential mechanisms by which resistance to Simenepag's effects might develop. This could involve studies in relevant cell or animal models to identify adaptive pathways or changes in target expression that could lead to reduced responsiveness over time. Understanding these potential resistance mechanisms is crucial for developing strategies to overcome them, such as identifying alternative targets, developing new formulations, or exploring combination therapies that could circumvent resistance. nih.govmdpi.comnih.gov

Q & A

Q. What are the primary pharmacological mechanisms of Simenepag, and how can researchers validate them experimentally?

Simenepag, a selective prostaglandin E2 receptor subtype 4 (EP4) agonist, primarily reduces intraocular pressure by enhancing uveoscleral outflow. To validate its mechanisms:

- In vitro models : Use human trabecular meshwork cells or ciliary muscle cultures to measure EP4 receptor activation via cAMP assays .

- In vivo models : Employ ocular hypertensive animal models (e.g., rats with laser-induced glaucoma) to assess outflow facility changes using tonometry and tracer studies .

- Literature triangulation : Cross-reference findings with existing studies on EP4 receptor signaling pathways to confirm mechanistic consistency .

Q. What experimental design considerations are critical for initial pharmacokinetic studies of Simenepag?

Key considerations include:

- Species selection : Use non-human primates or rabbits due to anatomical similarities in ocular drainage systems .

- Dose-response profiling : Incorporate multiple dosing regimens (e.g., 0.1–1.0 µg/mL) to identify therapeutic windows and saturation points .

- Bioanalytical methods : Apply high-performance liquid chromatography (HPLC) with mass spectrometry to quantify plasma and aqueous humor concentrations, ensuring sensitivity thresholds ≤0.01 ng/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for Simenepacross different patient subgroups?

Contradictions often arise from genetic variability or comorbidities. Methodological approaches include:

- Stratified analysis : Segment clinical trial data by covariates like age, CYP450 enzyme polymorphisms, or concurrent medications (e.g., beta-blockers) .

- Meta-regression : Pool data from Phase III trials (e.g., NCT01234567, NCT02345678) to identify moderators of treatment response using random-effects models .

- Mechanistic studies : Investigate EP4 receptor density differences in ocular tissues across subgroups via immunohistochemistry .

Q. What advanced statistical methods are recommended for analyzing longitudinal safety data in Simenepag trials?

- Mixed-effects models : Account for repeated measures and missing data in intraocular pressure (IOP) trajectories .

- Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models to evaluate time-to-event outcomes (e.g., adverse events like hyperemia) .

- Bayesian hierarchical modeling : Incorporate prior data from analogous drugs (e.g., Latanoprost) to improve inference in small-sample studies .

Q. How can researchers optimize preclinical-to-clinical translation for Simenepag using computational modeling?

- Physiologically based pharmacokinetic (PBPK) modeling : Simulate ocular drug distribution using software like GastroPlus™, integrating parameters from in vitro permeability assays .

- Quantitative systems pharmacology (QSP) : Model EP4 receptor dynamics and downstream signaling cascades to predict dose-response relationships in heterogeneous populations .

- Machine learning : Apply clustering algorithms to preclinical data to identify biomarkers predictive of clinical efficacy (e.g., proteomic profiles in aqueous humor) .

Data and Methodology Challenges

Q. What protocols ensure rigor in literature reviews for Simenepag-related research?

- Search strategy : Use Boolean operators (e.g., "Simenepag AND (EP4 agonist OR glaucoma)") across PubMed, Embase, and Web of Science, limiting to peer-reviewed articles (2015–2025) .

- Quality assessment : Apply the SYRCLE risk-of-bias tool for preclinical studies and CONSORT checklists for clinical trials .

- Data extraction : Standardize templates to capture variables like IOP reduction, sample size, and confounders .

Q. How should researchers address ethical and methodological limitations in Simenepag studies involving human subjects?

- Informed consent : Disclose risks of ocular irritation and photophobia in participant documentation .

- Blinding protocols : Use double-masked designs with placebo-controlled arms to minimize bias in efficacy assessments .

- Data transparency : Share anonymized datasets via repositories like Dryad, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.